4'-O-Methylisoflavone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

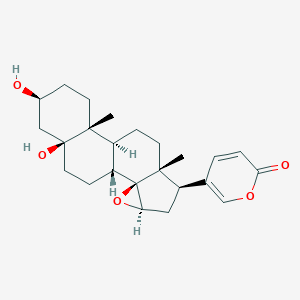

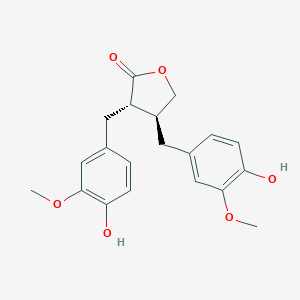

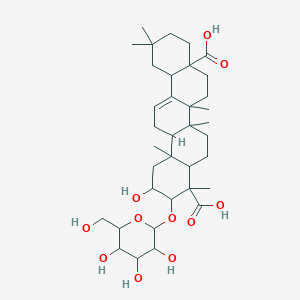

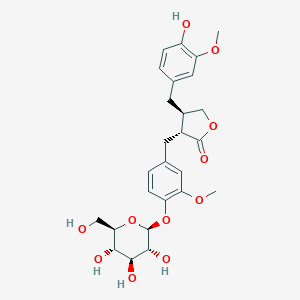

4'-O-Methylisoflavone (4-O-MI) is a naturally occurring isoflavone found in plants such as soybeans and red clover. It has gained attention in the scientific community due to its potential use as a dietary supplement for athletes and bodybuilders.

Wissenschaftliche Forschungsanwendungen

Molecular Mechanisms in Cancer

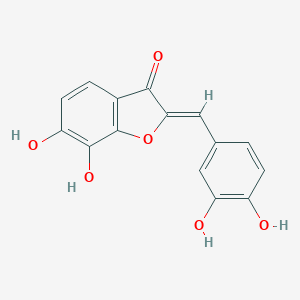

Genistein, a well-known isoflavone similar to 4'-O-Methylisoflavone, has been extensively studied for its potential beneficial effects on serious diseases such as cancer. Research reveals its ability to induce apoptosis, cell cycle arrest, and exhibit antiangiogenic, antimetastatic, and anti-inflammatory effects in various cancer models. These insights are valuable for understanding the molecular interactions and potential therapeutic strategies involving isoflavones in cancer treatment (Tuli et al., 2019).

Biotransformation by Microbial Enzymes

Isoflavonoids, including those similar to 4'-O-Methylisoflavone, can be biotransformed by enzymes like biphenyl-2,3-dioxygenase (BphA) and biphenyl-2,3-dihydrodiol 2,3-dehydrogenase (BphB). This process, explored using recombinant Escherichia coli strains, indicates potential for metabolic modifications of isoflavones, which can affect their biological activities (Seeger et al., 2003).

Gene Expression-Targeted Isoflavone Therapy

Isoflavones like genistein have been proposed for treatment in gene expression-targeted therapies for diseases like Sanfilippo disease (mucopolysaccharidosis type III). The effectiveness of genistein in such treatments highlights the potential therapeutic applications of isoflavones in genetic disorders (Piotrowska et al., 2010).

Antioxidant Activities

Studies on isoflavones, including forms like 4'-O-Methylisoflavone, show significant antioxidant activities. Their capacity to counteract oxidative stress at concentrations attainable through dietary intake suggests a physiological relevance in health maintenance and disease prevention (Rüfer & Kulling, 2006).

Epigenetic Mechanisms in Prostate Cancer

Genistein's role in epigenetic regulation involves chromatin remodeling and the induction of tumor suppressor genes in prostate cancer cell lines. This insight into the epigenetic actions of isoflavones could contribute to chemopreventive strategies and therapeutic applications (Majid et al., 2008).

Antiproliferative Effects on Cancer Cells

Certain isoflavones, structurally related to 4'-O-Methylisoflavone, have demonstrated selective antiproliferative effects against breast cancer cell lines. This finding suggests potential therapeutic applications of isoflavones in cancer treatment (Tian & Porter, 2015).

Enhancing Disease Resistance in Plants

In plant science, genetic manipulation of isoflavone 7-O-methyltransferase has been shown to enhance the biosynthesis of 4'-O-methylated isoflavonoid phytoalexins, leading to increased disease resistance in plants like alfalfa (He & Dixon, 2000).

Eigenschaften

CAS-Nummer |

1621-58-5 |

|---|---|

Produktname |

4'-O-Methylisoflavone |

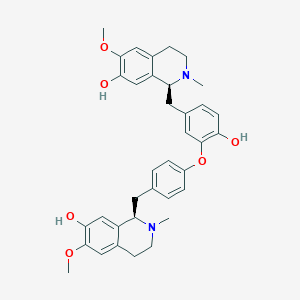

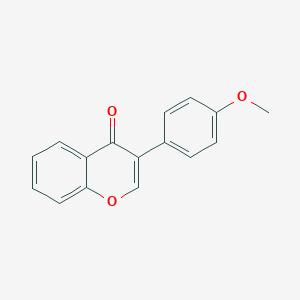

Molekularformel |

C16H12O3 |

Molekulargewicht |

252.26 g/mol |

IUPAC-Name |

3-(4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)14-10-19-15-5-3-2-4-13(15)16(14)17/h2-10H,1H3 |

InChI-Schlüssel |

RIKPNWPEMPODJD-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=COC3=CC=CC=C3C2=O |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=COC3=CC=CC=C3C2=O |

Synonyme |

3-(4-Methoxyphenyl)-4H-1-benzopyran-4-one; 3-(4'-Methoxyphenyl)-4H-chromen-4-one |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.